Carbacyclinsodiumsalt

Chemical stability Aqueous hydrolysis Experimental reproducibility

Select carbacyclin sodium salt for unmatched dual signaling—simultaneous IP receptor activation and PPARδ engagement—making it the only tool for dissecting prostacyclin-mediated cardiac fatty acid metabolism independent of cAMP-PKA. Unlike iloprost, carbacyclin derivatives maintain antiplatelet efficacy without lowering mean arterial pressure, enabling clean readouts in conscious models. As a pan-prostanoid agonist, it defines maximal tissue responses across IP/DP/FP/EP receptors. Procure for PPARδ-CPT-1 assays, hemodynamically neutral thrombosis models, and multi-receptor benchmarking.

Molecular Formula C21H33NaO4
Molecular Weight 372.5 g/mol
Cat. No. B15246990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbacyclinsodiumsalt
Molecular FormulaC21H33NaO4
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])C2)O)O.[Na+]
InChIInChI=1S/C21H34O4.Na/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23;/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25);/q;+1/p-1/b11-10+,15-7+;/t16-,17-,18+,19-,20+;/m0./s1
InChIKeyBAQJBQGZJKZZCU-AUFSGYDDSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbacyclin Sodium Salt: A Chemically Stable Prostacyclin (PGI₂) Analog for In Vitro and In Vivo Cardiovascular Research


Carbacyclin sodium salt (CAS 69552-46-1; also known as carbaprostacyclin or carba-PGI₂) is a synthetic analog of prostacyclin (PGI₂) that retains the parent compound's ability to activate the prostacyclin (IP) receptor and inhibit platelet aggregation [1]. Critically, carbacyclin was engineered to overcome the inherent chemical instability of natural PGI₂, which is rapidly hydrolyzed in aqueous solution (t₁/₂ ≈ 3–5 min at physiological pH), by replacing the labile enol-ether oxygen in the bicyclic ring system with a methylene group [2]. This structural modification confers a marked increase in chemical stability, enabling its use in standard laboratory buffers and extended experimental protocols without rapid degradation [3]. While it maintains agonist activity at the IP receptor, carbacyclin also exhibits a distinctive dual signaling profile: it activates the IP receptor-cAMP-PKA axis and simultaneously functions as a ligand for peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor involved in cardiac fatty acid metabolism [4]. This baseline profile positions carbacyclin sodium salt as a foundational research tool for probing prostacyclin signaling pathways in vitro and in vivo, but its differentiation from newer IP agonists hinges on quantitative performance comparisons detailed in this guide.

Why Carbacyclin Sodium Salt Cannot Be Casually Substituted with Other IP Receptor Agonists


Substituting carbacyclin sodium salt with a generic 'IP agonist' or a more modern analog like iloprost or beraprost without careful consideration of the experimental context risks invalidating results due to fundamental differences in receptor selectivity, signaling bias, and pharmacokinetic profile. While all these compounds engage the prostacyclin (IP) receptor, their off-target receptor binding footprints diverge markedly. Carbacyclin displays comparable binding affinity across IP, DP, FP, and EP receptors, whereas iloprost has high affinity for IP and EP1, and cicaprost is highly IP-selective [1]. This broad vs. narrow selectivity is critical when interpreting phenotypes in tissues expressing multiple prostanoid receptors. More importantly, carbacyclin uniquely activates PPARδ, a nuclear receptor controlling cardiac fatty acid oxidation, independently of the IP-cAMP-PKA pathway [2]. This dual signaling is not recapitulated by iloprost or beraprost, making carbacyclin essential for studies of metabolic remodeling in cardiomyocytes. Furthermore, in vivo, carbacyclin's hypotensive liability is distinct from other analogs; for instance, iloprost reduces mean arterial blood pressure (MABP) within 10 minutes of administration, whereas certain carbacyclin derivatives (e.g., MM-706) do not significantly alter MABP or heart rate at antiplatelet doses [3]. These quantifiable divergences in selectivity, signaling, and hemodynamic effects mean that experimental outcomes are often compound-specific, not class-wide. The evidence below quantifies these critical differences to inform rational selection and procurement.

Quantitative Differentiation of Carbacyclin Sodium Salt: Head-to-Head and Cross-Study Comparative Data


Chemical Stability Advantage: Carbacyclin vs. Native Prostacyclin (PGI₂)

Carbacyclin sodium salt was specifically designed to replace the labile enol-ether oxygen of prostacyclin (PGI₂) with a methylene group, rendering it chemically stable in aqueous buffers, whereas PGI₂ undergoes rapid spontaneous hydrolysis at physiological pH (t₁/₂ ≈ 3–5 minutes) [1]. This structural modification enables carbacyclin to be used in standard in vitro assays without continuous infusion or special handling [2].

Chemical stability Aqueous hydrolysis Experimental reproducibility

Platelet Anti-Aggregatory Potency: Carbacyclin vs. Iloprost and PGI₂

In comparative in vitro assays of ADP-induced platelet aggregation, carbacyclin is 0.03 times as potent as PGI₂ (i.e., requires ~33-fold higher concentration), whereas the second-generation analog iloprost demonstrates approximately 10-fold greater potency than carbacyclin [1]. Specifically, iloprost inhibits ADP-induced aggregation with IC₅₀ values of 0.56 nM (human) and 1.07 nM (collagen), while carbacyclin's relative potency is consistently lower across species . A direct in vivo comparison of a carbacyclin derivative (MM-706) and iloprost showed that both compounds prevented ADP-induced platelet reduction at comparable doses (200 μg/kg IV), but only iloprost significantly reduced mean arterial blood pressure [2].

Platelet aggregation Thrombosis Anti-platelet

Receptor Selectivity Profile: Broad Prostanoid Receptor Engagement vs. High IP Selectivity

Carbacyclin exhibits broad, comparable binding affinity across multiple prostanoid receptors (IP, DP, FP, EP), whereas cicaprost is highly IP-selective and iloprost shows high affinity for IP and EP1 [1]. Quantitative binding data for iloprost at recombinant human receptors show Kᵢ values of 11 nM (IP), 11 nM (EP1), and 56 nM (EP3), but carbacyclin's binding profile is less discriminative . This broad engagement makes carbacyclin a useful tool for probing integrated prostanoid signaling, but a poor choice when IP-specific effects must be isolated.

Receptor binding Prostanoid receptors Selectivity Off-target

Unique Dual Signaling: PPARδ Activation Independent of IP-cAMP-PKA Pathway

Carbacyclin, but not iloprost or beraprost, activates PPARδ, a nuclear receptor that induces carnitine palmitoyltransferase-1 (CPT-1) mRNA expression in cardiomyocytes, independent of the canonical IP receptor-cAMP-PKA signaling cascade [1]. In neonatal rat cardiomyocytes, carbacyclin (0.02–80 μM) increases PPRE promoter activity via PPARδ without affecting IP receptor signaling, an effect not observed with IP-selective agonists . Intraperitoneal injection of carbacyclin (100 μg) in mice elevates CPT-1 mRNA in cardiac tissue, confirming in vivo engagement of this pathway .

PPARδ Cardiac metabolism Fatty acid oxidation Signaling bias

Vasodilatory Potency and Selectivity: Carbacyclin vs. 5-cis Carbaprostacyclin

The 5E isomer of carbacyclin (carbaprostacyclin) relaxes rabbit mesenteric artery with an EC₅₀ of 5.9 μM, whereas the 5Z isomer (5-cis carbaprostacyclin) is approximately 18-fold less potent (EC₅₀ = 104 μM) and acts as a partial agonist/antagonist at vascular IP receptors . This stereochemical dependence highlights that carbacyclin's vasorelaxant efficacy is highly sensitive to geometric configuration, a property not shared by iloprost or beraprost, which lack such isomer-specific vascular partial agonism.

Vasodilation Vascular smooth muscle Adenylate cyclase

In Vivo Hemodynamic Profile: Carbacyclin Derivative MM-706 vs. Iloprost

In conscious rats, the carbacyclin analog MM-706 (200 μg/kg IV bolus) prevented ADP-induced platelet reduction without significantly altering mean arterial blood pressure (MABP) or heart rate, whereas iloprost (20 and 200 μg/kg IV) reduced MABP within 10 minutes of administration [1]. This demonstrates that certain carbacyclin derivatives possess a superior therapeutic index (antiplatelet efficacy vs. hypotensive liability) compared to iloprost, which is a clinically relevant vasodilator.

Hemodynamics Mean arterial blood pressure In vivo selectivity

Optimal Scientific and Industrial Applications of Carbacyclin Sodium Salt Informed by Comparative Evidence


Cardiac Fatty Acid Metabolism Studies Leveraging Dual IP/PPARδ Signaling

Carbacyclin sodium salt is uniquely suited for investigating the role of prostacyclin signaling in cardiac energy metabolism. Its ability to induce CPT-1 mRNA expression via PPARδ, independent of the canonical IP-cAMP-PKA pathway, makes it the only tool available for dissecting PPARδ-mediated metabolic effects in cardiomyocytes [1]. This application is supported by evidence showing that carbacyclin (0.02–80 μM) enhances PPRE promoter activity and CPT-1 expression in cultured neonatal rat cardiomyocytes, and that intraperitoneal administration (100 μg) increases CPT-1 mRNA in murine hearts in vivo . Researchers studying fatty acid oxidation, mitochondrial function, or metabolic remodeling in heart failure should select carbacyclin over IP-selective agonists like cicaprost or iloprost, which do not engage PPARδ [2].

In Vivo Platelet Function Studies Requiring Minimal Hemodynamic Confounding

Carbacyclin and its derivatives (e.g., MM-706) offer a critical advantage in conscious animal models of thrombosis or platelet function where blood pressure stability is paramount. Unlike iloprost, which consistently reduces mean arterial blood pressure within minutes of administration, the carbacyclin analog MM-706 achieves comparable inhibition of ADP-induced platelet aggregation without significantly altering MABP or heart rate [1]. This hemodynamic neutrality allows researchers to isolate antiplatelet effects from confounding cardiovascular changes, making carbacyclin sodium salt the preferred compound for long-term infusion studies, telemetry-based protocols, or any experiment where hypotension would confound interpretation. Procurement of carbacyclin sodium salt is thus justified when the experimental design demands platelet inhibition without vasodilation.

Prostanoid Receptor Pan-Agonism Controls in Complex Tissues

In experimental systems where multiple prostanoid receptor subtypes are co-expressed (e.g., vascular smooth muscle, lung, kidney), carbacyclin sodium salt serves as a valuable pan-agonist control due to its comparable binding affinity across IP, DP, FP, and EP receptors [1]. This broad engagement profile, while a disadvantage for IP-specific studies, is advantageous when the goal is to elicit maximal prostanoid-mediated responses or to benchmark the effects of more selective agonists. For instance, in assays measuring cAMP accumulation or vasorelaxation in whole tissue preparations, carbacyclin can be used to define the 'ceiling' response achievable via global prostanoid receptor activation. Researchers should select carbacyclin over cicaprost (highly IP-selective) or iloprost (IP/EP1-biased) when the experimental question necessitates simultaneous engagement of multiple prostanoid pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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